molecular formula C7H13O3PS B14570133 Diethyl [(methylsulfanyl)ethynyl]phosphonate CAS No. 61609-57-2

Diethyl [(methylsulfanyl)ethynyl]phosphonate

Cat. No.: B14570133
CAS No.: 61609-57-2
M. Wt: 208.22 g/mol
InChI Key: NYIDLDGETJGDIO-UHFFFAOYSA-N
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Description

Diethyl [(methylsulfanyl)ethynyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a [(methylsulfanyl)ethynyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(methylsulfanyl)ethynyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate [(methylsulfanyl)ethynyl] halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reaction monitoring techniques is crucial in industrial settings to achieve consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of the corresponding phosphine oxide or phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the [(methylsulfanyl)ethynyl] group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides and phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [(methylsulfanyl)ethynyl]phosphonate has several scientific research applications:

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [(methylsulfanyl)ethynyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The [(methylsulfanyl)ethynyl] group can act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphate-dependent processes.

Comparison with Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Diethyl phenylphosphonate

Comparison: Diethyl [(methylsulfanyl)ethynyl]phosphonate is unique due to the presence of the [(methylsulfanyl)ethynyl] group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. The sulfur atom in the [(methylsulfanyl)ethynyl] group can participate in additional chemical interactions, making this compound versatile in various applications.

Properties

CAS No.

61609-57-2

Molecular Formula

C7H13O3PS

Molecular Weight

208.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methylsulfanylethyne

InChI

InChI=1S/C7H13O3PS/c1-4-9-11(8,10-5-2)6-7-12-3/h4-5H2,1-3H3

InChI Key

NYIDLDGETJGDIO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C#CSC)OCC

Origin of Product

United States

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